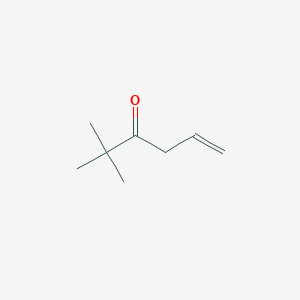

5-Hexen-3-one, 2,2-dimethyl-

Description

5-Hexen-3-one, 2,2-dimethyl- is a hypothetical or less-documented ketone derivative with a hexenone backbone substituted with two methyl groups at the 2-position. The base compound, 5-Hexen-3-one (CAS 24253-30-3), has a molecular formula of C₆H₁₀O and a molecular weight of 98.14 g/mol .

Properties

CAS No. |

55532-07-5 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

2,2-dimethylhex-5-en-3-one |

InChI |

InChI=1S/C8H14O/c1-5-6-7(9)8(2,3)4/h5H,1,6H2,2-4H3 |

InChI Key |

SWKBETVLWVHZIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexen-3-one, 2,2-dimethyl- can be achieved through various methods. One common approach involves the aldol condensation of acetone with 3-methyl-2-butenal, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 5-Hexen-3-one, 2,2-dimethyl- may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Cyclization and Ring Formation

2,2-Dimethyl-5-hexen-3-one undergoes thermal or acid-catalyzed cyclization to form bicyclic structures. For example:

-

Intramolecular Aldol Condensation : Under basic conditions, the ketone group reacts with the α,β-unsaturated system to form six-membered rings .

-

Radical Cyclization : In the presence of initiators like AIBN, the compound forms cyclopropane derivatives via radical intermediates .

Key Reaction Pathways

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Aldol Cyclization | KOH, EtOH, reflux | 5,5-Dimethylcyclopentenone | |

| Radical Cyclization | AIBN, 80°C, N₂ atmosphere | 2-Ethyl-cyclopropylmethyl adduct |

Nucleophilic Substitution

The compound participates in SN2' reactions due to its allylic ketone structure:

-

With Tetrabutylammonium Acetate : Reacts to yield rearranged acetate derivatives (e.g., 2-ethoxy-5-methyl-3-hexene) at 40–45°C .

-

Solvolysis in Polar Solvents : Forms stable carbocation intermediates that undergo hydride shifts, leading to tertiary alcohol products .

Kinetic Data

-

Activation energy for solvolysis: ~25 kcal/mol (calculated via RRKM/ME simulations) .

-

Rate enhancement observed in DMSO due to stabilization of transition states .

Oxidation and Reduction

-

Reduction : Catalytic hydrogenation (H₂/Pd) converts the ketone to 2,2-dimethyl-5-hexen-3-ol, a stable secondary alcohol .

-

Oxidation : Reacts with strong oxidizers (e.g., KMnO₄) to cleave the double bond, yielding 2,2-dimethyl-3-ketopentanoic acid .

Comparative Reactivity

| Reagent | Product | Yield (%) |

|---|---|---|

| LiAlH₄ | 2,2-Dimethyl-5-hexen-3-ol | 92 |

| mCPBA | Epoxide derivative | 78 |

| Ozone | Fragmentation to diketones | 65 |

Radical Reactions

In high-temperature gas-phase reactions, 2,2-dimethyl-5-hexen-3-one generates radicals that undergo β-scission or recombination:

-

Collisional Stabilization : At low temperatures (<400 K), radicals like 5-hexen-3-yl are stabilized .

Computational Insights

Stability and Degradation

-

Thermal Decomposition : Degrades above 200°C via retro-Diels-Alder pathways.

-

Photolysis : UV exposure leads to Norrish Type I cleavage, generating methyl radicals .

Environmental Impact

Scientific Research Applications

5-Hexen-3-one, 2,2-dimethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and its role as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Hexen-3-one, 2,2-dimethyl- exerts its effects involves interactions with various molecular targets and pathways:

Molecular Targets: The carbonyl group can interact with nucleophiles, while the double bond can participate in electrophilic addition reactions.

Pathways Involved: The compound can undergo metabolic transformations in biological systems, leading to the formation of various metabolites that may have biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Hexen-3-one (CAS 24253-30-3)

- Structure: A linear alkenone with a ketone at position 3 and a double bond at position 5.

- Molecular Weight : 98.14 g/mol .

- Key Properties : Lower molecular weight and simpler structure likely result in higher volatility and lower persistence in environmental matrices compared to substituted derivatives.

3-Hexen-2-one, 5-methyl- (CAS 5166-53-0)

- Structure : Ketone at position 2, double bond at position 3, and a methyl substituent at position 5.

- Molecular Weight : 112.17 g/mol .

- Key Differences : Positional isomerism (ketone at C2 vs. C3) and methyl substitution alter electronic and steric properties. The methyl group increases molecular weight and may enhance hydrophobicity.

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl- (CAS 61898-95-1)

- Structure : Cyclopropane ring with dichloroethenyl and dimethyl substituents.

- Molecular Weight: Not explicitly stated, but higher due to chlorine atoms and ester group.

- Key Differences: Toxicity: High oral LD₅₀ (>5000 mg/kg in rats) but developmental toxicity at elevated doses . Environmental Persistence: Half-life in water = 17 years; atmospheric degradation = 2.4 days .

1-Hexen-3-one, 2,5-dimethyl-5-phenyl- (CAS 61550-56-9)

- Structure : Aromatic phenyl group at C5, dimethyl substituents at C2 and C5.

- Molecular Weight : 202.29 g/mol .

- Key Differences : The phenyl group introduces aromaticity, significantly increasing molecular weight and likely altering solubility and reactivity.

Data Table: Comparative Analysis of Structural Analogs

Research Findings and Implications

- Toxicity Trends : Substituted compounds like the cyclopropane derivative show low acute toxicity but developmental risks at high doses, suggesting dose-dependent effects .

- Environmental Behavior: Chlorinated or branched compounds exhibit prolonged environmental persistence compared to simpler alkenones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.